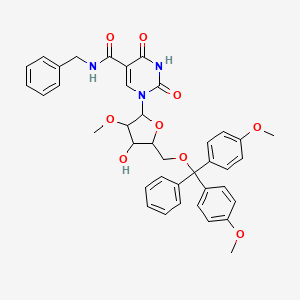

5-Benzylaminocarbonyl-5'-O-DMT-2'-O-methyluridine

Beschreibung

Eigenschaften

Molekularformel |

C39H39N3O9 |

|---|---|

Molekulargewicht |

693.7 g/mol |

IUPAC-Name |

N-benzyl-1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide |

InChI |

InChI=1S/C39H39N3O9/c1-47-29-18-14-27(15-19-29)39(26-12-8-5-9-13-26,28-16-20-30(48-2)21-17-28)50-24-32-33(43)34(49-3)37(51-32)42-23-31(36(45)41-38(42)46)35(44)40-22-25-10-6-4-7-11-25/h4-21,23,32-34,37,43H,22,24H2,1-3H3,(H,40,44)(H,41,45,46) |

InChI-Schlüssel |

HPIQKEYFNJHHIH-UHFFFAOYSA-N |

Kanonische SMILES |

COC1C(C(OC1N2C=C(C(=O)NC2=O)C(=O)NCC3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |

Herkunft des Produkts |

United States |

Engineering Next-Generation Oligonucleotides: The Structural and Functional Dynamics of 5-Benzylaminocarbonyl-5'-O-DMT-2'-O-methyluridine

As the landscape of targeted therapeutics and multiplexed proteomic diagnostics evolves, the limitations of natural nucleic acids—specifically their susceptibility to nuclease degradation and their lack of chemical diversity—have become apparent. To bridge the gap between the structural versatility of proteins and the replicative simplicity of nucleic acids, synthetic chemistry has introduced highly specialized building blocks.

This whitepaper provides an in-depth technical analysis of 5-Benzylaminocarbonyl-5'-O-DMT-2'-O-methyluridine , a modified nucleoside precursor that serves as the linchpin in the development of Slow Off-rate Modified Aptamers (SOMAmers). By exploring its structural anatomy, synthetic integration, and impact on target affinity, we establish a comprehensive framework for researchers utilizing this molecule in advanced oligonucleotide design.

Structural Anatomy & Mechanistic Causality

The molecule is a highly engineered uridine derivative designed for solid-phase oligonucleotide synthesis (SPOS). Every functional group attached to the core uridine scaffold serves a distinct mechanistic purpose, transforming a simple nucleic acid into a robust, protein-binding ligand.

Fig 1: Logical causality of the functional modifications on the core uridine scaffold.

The Affinity Driver: 5-Benzylaminocarbonyl Group

Natural nucleic acids are polyanionic and highly hydrophilic, restricting their binding interactions primarily to electropositive pockets on target proteins. The addition of a benzylaminocarbonyl moiety at the C-5 position of the uracil ring fundamentally alters this paradigm. This modification introduces a hydrophobic, aromatic side chain that mimics the structural properties of phenylalanine or tyrosine[1]. Consequently, oligonucleotides incorporating this base can engage in robust π−π stacking and van der Waals interactions, allowing them to access deep, hydrophobic epitopes that are entirely inaccessible to unmodified DNA or RNA[2].

The Stability Shield: 2'-O-Methyl Group

Endogenous nucleases rapidly degrade unmodified RNA by utilizing the 2'-hydroxyl group to execute a nucleophilic attack on the adjacent phosphodiester bond. By methylating this position (2'-O-methyl), we eliminate the nucleophile and introduce significant steric hindrance, extending the in vivo half-life of the oligonucleotide from mere minutes to several days[3]. Furthermore, the bulky methoxy group thermodynamically locks the ribofuranose ring into a C3'-endo pucker, promoting a stable A-form helical geometry that enhances target binding affinity.

The Synthetic Handle: 5'-O-DMT

The 4,4'-Dimethoxytrityl (DMT) group at the 5'-hydroxyl is the industry standard for step-wise solid-phase synthesis. It is highly acid-labile, allowing for rapid and quantitative removal during the detritylation step of the synthesis cycle without causing depurination of the growing oligonucleotide chain.

Self-Validating Protocol: Solid-Phase Synthesis Integration

To utilize 5-Benzylaminocarbonyl-5'-O-DMT-2'-O-methyluridine in automated synthesis, the free 3'-hydroxyl must first be converted into a reactive cyanoethyl phosphoramidite. Once phosphitylated, the monomer is integrated into the growing oligonucleotide chain via the following optimized, self-validating workflow.

Prerequisites:

-

0.1 M solution of the modified phosphoramidite in anhydrous acetonitrile (water content < 10 ppm).

-

Controlled Pore Glass (CPG) solid support.

Step-by-Step Methodology

-

Detritylation (Deprotection)

-

Action: Flush the solid support with 3% Trichloroacetic acid (TCA) in dichloromethane (DCM) for 90 seconds.

-

Causality: TCA provides the precise pKa required to cleave the 5'-O-DMT ether, exposing a reactive 5'-OH group for the next coupling step.

-

Validation Checkpoint:Trityl Monitoring . The cleaved DMT cation produces a brilliant orange color. Quantify the UV-Vis absorbance at 498 nm. A consistent integral area across cycles validates that the previous coupling was >98% efficient.

-

-

Coupling (Chain Elongation)

-

Action: Co-inject the modified phosphoramidite (0.1 M) and an activator, 5-(Ethylthio)-1H-tetrazole (ETT, 0.25 M), onto the column. Extend coupling time to 12 minutes.

-

Causality: The tetrazole protonates the diisopropylamino leaving group of the phosphoramidite, making the phosphorus highly susceptible to nucleophilic attack by the 5'-OH. The coupling time must be extended from the standard 3 minutes to 12 minutes because the bulky 5-benzylaminocarbonyl and 2'-O-methyl groups create massive steric hindrance, slowing the reaction kinetics.

-

-

Capping (Error Truncation)

-

Action: Wash with Acetic Anhydride (Cap A) and N-Methylimidazole (Cap B) for 60 seconds.

-

Causality: Despite extended coupling, ~1% of 5'-OH groups remain unreacted. Capping acetylates these failures, preventing them from participating in future cycles. This causal step ensures that any errors result in significantly shorter truncation products, which are easily separated from the full-length product during downstream HPLC purification.

-

-

Oxidation (Backbone Stabilization)

-

Action: Flush with 0.02 M Iodine in THF/Pyridine/Water for 45 seconds.

-

Causality: The newly formed phosphite triester [P(III)] is highly unstable and prone to acid-catalyzed cleavage. Iodine rapidly oxidizes the phosphorus to a stable phosphate triester [P(V)], securing the backbone before the next acidic detritylation step.

-

Impact on SELEX and Proteomic Diagnostics

The integration of 5-position modified uridines into the Systematic Evolution of Ligands by EXponential enrichment (SELEX) process has birthed a new class of ligands: SOMAmers.

By utilizing libraries synthesized with 5-Benzylaminocarbonyl-modified nucleotides, researchers have fundamentally shifted the statistical probability of finding high-affinity binders against historically "difficult" human proteins[4].

Fig 2: Modified SELEX workflow utilizing BndU-containing oligonucleotide libraries.

Quantitative Performance Comparison

The empirical data demonstrates a stark contrast between traditional aptamers and those engineered with the 5-benzylaminocarbonyl motif. The hydrophobic nature of the benzyl group allows the oligonucleotide to exhibit slow dissociation rates (slow off-rates), a critical parameter for high-fidelity multiplexed assays[2].

Table 1: Comparative Attributes of Unmodified vs. BndU/2'-OMe Modified Aptamers

| Attribute | Unmodified RNA/DNA Aptamers | BndU / 2'-OMe Modified SOMAmers | Mechanistic Driver |

| SELEX Success Rate | < 30% for human proteins | > 84% for human proteins[4] | Hydrophobic interactions via 5-benzyl group mimic protein-protein binding. |

| Average Affinity ( Kd ) | 10 - 100 nM | 0.1 - 5 nM | Expanded chemical diversity allows access to deep hydrophobic pockets[1]. |

| Nuclease Stability ( t1/2 ) | Minutes (in serum) | Days to Weeks (in serum) | 2'-O-methyl sterically blocks phosphodiesterase nucleophilic attack[3]. |

| Epitope Preference | Strongly electropositive surfaces | Hydrophobic and neutral surfaces | Aromatic π−π stacking and van der Waals forces from the benzyl moiety[2]. |

Conclusion

The molecule 5-Benzylaminocarbonyl-5'-O-DMT-2'-O-methyluridine is not merely a structural anomaly; it is a rationally designed solution to the inherent limitations of nucleic acid chemistry. By combining the synthetic reliability of the DMT protecting group, the enzymatic resistance of the 2'-O-methyl modification, and the powerful hydrophobic binding capacity of the 5-benzylaminocarbonyl motif, this compound has redefined the boundaries of aptamer technology. For application scientists and drug developers, mastering the synthesis and integration of such modified nucleosides is the gateway to next-generation diagnostics and highly targeted therapeutics.

Sources

Synthesis and Mechanistic Evaluation of 5-Benzylaminocarbonyl-5'-O-DMT-2'-O-methyluridine

An In-Depth Technical Guide for Advanced Oligonucleotide Engineering

As a Senior Application Scientist in the field of therapeutic oligonucleotides, I approach the synthesis of modified nucleosides not merely as a sequence of chemical transformations, but as the deliberate engineering of molecular tools. The compound 5-Benzylaminocarbonyl-5'-O-DMT-2'-O-methyluridine is a highly specialized building block. It serves as a cornerstone in the development of Slow Off-rate Modified Aptamers (SOMAmers) [1], bridging the gap between traditional nucleic acid chemistry and protein-like structural diversity.

This whitepaper deconstructs the structural rationale, retrosynthetic strategy, and self-validating experimental protocols required to synthesize this critical molecule with high fidelity and yield.

Structural Rationale & Causality (The "Why")

Every functional group on this molecule has been selected to solve a specific biochemical or synthetic challenge. Understanding this causality is essential for troubleshooting and optimizing the synthesis.

-

2'-O-Methyl Group: Natural RNA is highly susceptible to endonuclease degradation. The 2'-O-methyl modification provides critical nuclease resistance while sterically locking the ribose ring into a C3'-endo conformation. This enforces an A-form helical geometry in the final aptamer, which is thermodynamically favorable for stable tertiary folding.

-

5-Benzylaminocarbonyl Group: Traditional aptamers often fail to bind "difficult" protein targets lacking basic (positively charged) patches. By appending a benzylaminocarbonyl moiety to the C5 position of the pyrimidine ring, we introduce a hydrophobic, aromatic functional group that mimics the side chains of phenylalanine or tyrosine [2]. This enables the aptamer to engage in robust hydrophobic and π−π stacking interactions with deep hydrophobic pockets on target proteins, drastically reducing the dissociation rate (off-rate).

-

5'-O-DMT (4,4'-Dimethoxytrityl) Group: This is the industry standard for transient protection of the primary 5'-hydroxyl group. Its extreme steric bulk ensures regioselective protection, while its acid-labile nature allows for highly efficient deprotection during automated solid-phase oligonucleotide synthesis.

Mechanistic pathway of SOMAmer-protein interaction driven by the 5-benzylaminocarbonyl modification.

Retrosynthetic Strategy & Mechanistic Pathway

The synthesis is executed in three linear steps starting from commercially available 2'-O-methyluridine.

Instead of attempting a difficult direct cross-coupling with a complex amide, the most atom-economical and scalable route utilizes a Palladium-catalyzed aminocarbonylation . This involves the electrophilic iodination of the C5 position, followed by the insertion of carbon monoxide (CO) gas in the presence of benzylamine and a Pd(0) catalyst. Finally, the 5'-OH is selectively protected using DMT-Cl.

Step-by-step chemical synthesis workflow of the modified uridine building block.

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Built-in analytical checkpoints guarantee that a reaction has proceeded correctly before advancing to the next stage, preventing the costly carryover of impurities.

Step 1: Electrophilic Iodination

Objective: Synthesis of 5-Iodo-2'-O-methyluridine. Mechanistic Note: Ceric ammonium nitrate (CAN) acts as a single-electron oxidant, converting molecular iodine ( I2 ) into the highly electrophilic iodonium ion ( I+ ). This species undergoes electrophilic aromatic substitution exclusively at the electron-rich C5 position of the pyrimidine ring.

-

Reaction: Dissolve 2'-O-methyluridine (1.0 eq) in anhydrous acetonitrile (MeCN). Add I2 (0.6 eq) and CAN (0.6 eq).

-

Conditions: Stir the mixture at 80°C for 4 hours under an argon atmosphere.

-

Workup: Quench the reaction with saturated aqueous sodium thiosulfate ( Na2S2O3 ) to reduce unreacted iodine. Extract with ethyl acetate, wash with brine, dry over Na2SO4 , and concentrate in vacuo.

-

Self-Validation Checkpoint:

-

TLC (10% MeOH in DCM): The product should appear as a new, UV-active spot at Rf≈0.4 (starting material Rf≈0.3 ).

-

MS (ESI+): Confirm the presence of the [M+H]+ peak at m/z 385.

-

Step 2: Palladium-Catalyzed Aminocarbonylation

Objective: Synthesis of 5-Benzylaminocarbonyl-2'-O-methyluridine. Mechanistic Note: The Pd(0) catalyst undergoes oxidative addition into the C-I bond. CO gas inserts into the resulting Pd-C bond to form an acyl-palladium(II) intermediate. Nucleophilic attack by benzylamine forms the amide bond, and subsequent reductive elimination regenerates the Pd(0) catalyst. Triethylamine ( Et3N ) acts as a proton scavenger.

-

Reaction: Dissolve 5-iodo-2'-O-methyluridine (1.0 eq) in anhydrous DMF. Add benzylamine (2.0 eq), Et3N (2.0 eq), and Pd(PPh3)4 (0.1 eq).

-

Conditions: Purge the reaction vessel thoroughly with CO gas. Maintain a CO atmosphere (balloon pressure) and heat to 80°C for 16 hours.

-

Workup: Filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via silica gel flash chromatography (gradient elution: 2-8% MeOH in DCM).

-

Self-Validation Checkpoint:

-

1H NMR (DMSO-d6): The critical validation is the disappearance of the C5-H proton, the downfield shift of the C6-H proton (due to the electron-withdrawing carbonyl), and the appearance of a multiplet at 7.2–7.4 ppm (5H, aromatic benzyl protons) and a triplet at ~8.8 ppm (1H, amide NH).

-

Step 3: 5'-O-Tritylation

Objective: Synthesis of 5-Benzylaminocarbonyl-5'-O-DMT-2'-O-methyluridine. Mechanistic Note: Pyridine serves a dual purpose as both the solvent and the base to neutralize the HCl byproduct. The extreme steric bulk of the DMT cation ensures it reacts exclusively with the primary 5'-hydroxyl, leaving the secondary 3'-hydroxyl free for subsequent phosphitylation.

-

Reaction: Co-evaporate the product from Step 2 with anhydrous pyridine twice to remove trace water. Dissolve in anhydrous pyridine and add 4,4'-Dimethoxytrityl chloride (DMT-Cl, 1.2 eq) in three portions over 1 hour.

-

Conditions: Stir at room temperature for 12 hours under argon.

-

Workup: Quench with methanol (5 mL) to destroy excess DMT-Cl. Concentrate under reduced pressure. Dissolve the residue in DCM and wash with 5% aqueous NaHCO3 . Purify via silica gel chromatography (eluent: DCM/MeOH gradient containing 1% Et3N to prevent premature acidic cleavage of the DMT group).

-

Self-Validation Checkpoint:

-

TLC (5% MeOH in DCM + 1% Et3N ): Product Rf≈0.5 . Expose the TLC plate to HCl vapor; the spot will immediately turn bright orange, confirming the presence of the acid-labile DMT cation.

-

Quantitative Data & Yield Analysis

The following table summarizes the optimized reaction parameters and expected yields for a standard 10-gram scale synthesis.

| Reaction Step | Chemical Transformation | Reagents & Catalysts | Temp / Time | Expected Yield | Primary Validation |

| Step 1 | Electrophilic Iodination | I2 , CAN, MeCN | 80°C / 4h | 85% | ESI-MS [M+H]+ |

| Step 2 | Aminocarbonylation | Benzylamine, CO, Pd(PPh3)4 , Et3N , DMF | 80°C / 16h | 78% | 1H NMR, 13C NMR |

| Step 3 | 5'-O-Tritylation | DMT-Cl, Pyridine | 25°C / 12h | 90% | TLC (Acid Vapor Stain) |

Conclusion

The synthesis of 5-Benzylaminocarbonyl-5'-O-DMT-2'-O-methyluridine requires precise control over electrophilic aromatic substitution, transition-metal catalysis, and regioselective protection. By adhering to the mechanistic principles and self-validating checkpoints outlined in this guide, researchers can reliably produce high-purity building blocks. These modified nucleosides are directly responsible for expanding the chemical repertoire of nucleic acids, enabling the discovery of next-generation aptamer therapeutics and highly multiplexed proteomic diagnostics [1][2].

References

-

Vaught, J. D., Bock, C., Carter, J., Fitzwater, T., Otis, M., Schneider, D., Rolando, J., Waugh, S., Wilcox, S. K., & Eaton, B. E. (2010). "Expanding the Chemistry of DNA for in Vitro Selection." Journal of the American Chemical Society, 132(12), 4141–4151.[Link]

-

Gold, L., Ayers, D., Bertino, J., Bock, C., Bock, A., Brody, E. N., Carter, J., Dalby, A. B., Eaton, B. E., Fitzwater, T., et al. (2010). "Aptamer-Based Multiplexed Proteomic Technology for Biomarker Discovery." PLoS ONE, 5(12), e15004.[Link]

The 2'-O-Methyl RNA Modification: A Comprehensive Technical Guide to Properties, Mechanisms, and Therapeutic Applications

Executive Summary As the landscape of RNA therapeutics—encompassing antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and mRNA vaccines—continues to mature, the precise chemical engineering of the RNA backbone has become paramount. Among the arsenal of available modifications, 2'-O-methylation (2'-OMe) stands out as a naturally occurring, highly tolerated alteration. As a Senior Application Scientist, I have observed firsthand that successful drug development requires moving beyond viewing modifications as mere "stabilizers." We must understand the fundamental physicochemical causality behind their behavior. This whitepaper provides an in-depth mechanistic analysis of 2'-OMe RNA, detailing its thermodynamic properties, nuclease evasion mechanisms, immunomodulatory effects, and the self-validating analytical workflows required to characterize it.

Physicochemical Foundations: Thermodynamics and Structural Pre-organization

The addition of a methyl group to the 2'-hydroxyl of the ribose moiety fundamentally alters the structural landscape of the RNA molecule. In unmodified RNA, the 2'-OH group allows for a degree of structural flexibility but also acts as a nucleophile under basic conditions.

The Causality of Stabilization: By replacing the hydroxyl with a methoxy group, the 2'-OMe modification sterically restricts the ribose sugar, forcing it into a rigid C3'-endo pucker conformation 1[1]. This is the exact conformation required to form an A-form double helix. Because the single-stranded 2'-OMe RNA is already pre-organized into this geometry, the entropic penalty typically associated with duplex formation is drastically reduced.

Consequently, when a 2'-OMe modified oligonucleotide hybridizes to a complementary RNA strand, the thermodynamic stability of the resulting duplex is significantly enhanced. Empirical data demonstrates that each 2'-OMe substitution increases the melting temperature (Tm) of an RNA:RNA duplex by approximately 1.3°C 2[2].

Table 1: Quantitative Comparison of Oligonucleotide Modifications on Duplex Stability

| Modification Type | Sugar Conformation | Duplex Geometry | Average Tm Increase per Substitution (°C) | Nuclease Resistance Profile |

| Unmodified RNA | C3'-endo (Dynamic) | A-form | Baseline | Low (Rapid degradation) |

| Unmodified DNA | C2'-endo | B-form | Baseline | Low |

| 2'-O-Methyl (2'-OMe) | C3'-endo (Pre-organized) | A-form | +1.3°C | High (Blocks exonucleases) |

| 2'-Fluoro (2'-F) | C3'-endo | A-form | +1.8°C | High |

| Locked Nucleic Acid (LNA) | C3'-endo (Covalently Locked) | A-form | +2.0°C to +4.0°C | Very High |

Data synthesized from thermodynamic profiling of modified bases.[2][3]

Enzymatic Evasion: The Mechanics of Nuclease Resistance

Unmodified RNA is rapidly degraded in serum by pervasive endonucleases and exonucleases. The primary mechanism of RNA cleavage involves the 2'-OH group acting as an internal nucleophile to attack the adjacent phosphorus atom, forming a 2',3'-cyclic phosphate intermediate.

The Causality of Resistance: The 2'-OMe modification provides nuclease resistance through two distinct mechanisms:

-

Chemical Elimination: The removal of the reactive 2'-OH group chemically precludes the formation of the 2',3'-cyclic phosphate intermediate, rendering the backbone highly resistant to alkaline hydrolysis and RNase A cleavage 4[4].

-

Steric Hindrance: The bulky methyl group physically blocks the active sites of exonucleases. For example, structural analyses of the interferon-induced 3'-to-5' exonuclease ISG20 reveal that the enzyme's R53 and D90 residues experience a severe steric clash with the 2'-O-methylated nucleotide 5[5]. This clash completely halts hydrolysis two nucleotides upstream of the modification mark.

Immunomodulation: TLR7/8 Antagonism as a Natural Checkpoint

One of the most critical hurdles in RNA therapeutic development is avoiding the innate immune system. Endosomal Toll-like receptors (TLR7 and TLR8) are evolved to detect phagocytosed single-stranded pathogenic RNA, triggering a cascade that results in the release of Type I Interferons (IFN-α) and pro-inflammatory cytokines.

The Causality of Immune Evasion: Historically, 2'-OMe was thought to simply "hide" RNA from these receptors. However, recent breakthroughs reveal a much more active mechanism: 2'-OMe RNA acts as a potent, competitive antagonist6[6].

Fragments as short as 3 bases ending in a 5'-end 2'-OMe guanosine bind to a distinct antagonistic site on the TLR7/8 dimer7[7]. While they competitively displace unmodified, stimulatory RNA, the 2'-OMe fragments fail to induce the critical conformational change in the receptor required for MyD88 recruitment. This effectively locks the receptor in an inactive state, serving as a natural immune checkpoint to prevent autoimmunity against host ribosomal RNA[7].

Diagram illustrating TLR7 activation by unmodified RNA vs. competitive antagonism by 2'-OMe RNA.

Validated Analytical Workflows

To harness 2'-OMe modifications effectively, rigorous empirical validation is required. Below are two self-validating protocols designed to quantify the thermodynamic and biological stability of modified oligonucleotides.

Protocol A: UV Melting Curve Analysis (Thermodynamic Profiling)

Objective: To precisely quantify the thermodynamic stabilization (ΔTm) conferred by 2'-OMe modifications. Causality: Single-stranded nucleic acids absorb more UV light at 260 nm than double-stranded complexes due to unstacked bases (the hyperchromic effect). Ramping the temperature allows us to monitor the exact transition point from duplex to single strands.

Step-by-step experimental workflow for determining oligonucleotide melting temperature (Tm).

Step-by-Step Methodology:

-

Sample Preparation: Mix the 2'-OMe modified oligonucleotide and its complementary target in a strict 1:1 equimolar ratio (typically 2 µM each) in a physiological buffer (10 mM sodium phosphate, 150 mM NaCl, pH 7.0). Causality: Excess single strands will artificially elevate the baseline absorbance, obscuring the melting transition.

-

Annealing: Heat the mixture to 95°C for 5 minutes, then slowly cool to room temperature at a rate of 1°C/min. Causality: This slow cooling ensures the formation of the thermodynamically most stable duplex, preventing kinetic trapping in misfolded secondary structures.

-

Degassing: Degas the samples using a vacuum centrifuge for 10 minutes prior to loading into the cuvette. Causality: Heating aqueous solutions releases dissolved gases. Microbubbles clinging to the cuvette walls will scatter UV light, creating noisy, uninterpretable data.

-

Measurement: Place the sealed cuvettes in a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Monitor Absorbance at 260 nm (A260) while ramping the temperature from 15°C to 95°C at a rate of 0.5°C/min.

-

Data Analysis: Plot the first derivative of the absorbance curve (dA260/dT). The peak of this derivative curve corresponds to the exact Melting Temperature (Tm).

-

Self-Validation Checkpoint: A successful melt curve must exhibit a flat pre-transition baseline and a flat post-transition baseline. A sloping baseline indicates incomplete degassing (bubble formation) or evaporation due to an improperly sealed cuvette.

Protocol B: Serum Stability Assay (Nuclease Resistance Profiling)

Objective: To validate the biological half-life of 2'-OMe modified therapeutic RNAs in a physiological environment.

Step-by-Step Methodology:

-

Incubation: Incubate 1 µg of the modified RNA in 50% Fetal Bovine Serum (FBS) at 37°C. Causality: 50% serum mimics the aggressive nuclease environment of systemic circulation while maintaining a workable viscosity for downstream column extraction.

-

Time-Course Sampling: Extract 10 µL aliquots at predefined intervals (e.g., 0, 1, 4, 8, 24, and 48 hours).

-

Quenching: Immediately quench the nuclease activity by adding the aliquot to a stop solution containing Proteinase K and SDS, followed by heating at 65°C for 15 minutes. Causality: Proteinase K rapidly degrades the serum nucleases, freezing the RNA degradation profile at the exact time point to prevent post-sampling cleavage.

-

Analysis: Resolve the extracted fragments using denaturing Polyacrylamide Gel Electrophoresis (15% urea-PAGE) and visualize via SYBR Gold staining. Quantify the remaining full-length band intensity relative to the t=0 control.

-

Self-Validation Checkpoint: The t=0 lane must show a single, crisp band representing 100% intact RNA. If the t=0 lane shows smearing, degradation occurred during sample preparation prior to serum exposure, invalidating the entire assay.

Conclusion

The 2'-O-methyl modification is not merely a passive protective cap; it is an active structural and biological modulator. By forcing the RNA into a C3'-endo conformation, it provides immense thermodynamic stability. By sterically clashing with exonuclease active sites, it extends biological half-life. Most importantly, by acting as a competitive antagonist at the TLR7/8 interface, it provides a critical mechanism for immune evasion in RNA therapeutics. Mastering the application of 2'-OMe requires strict adherence to the physicochemical principles and self-validating analytical workflows outlined in this guide.

References

-

2'-O-Methyl-guanosine 3-base RNA fragments mediate essential natural TLR7/8 antagonism Source: bioRxiv.org URL:[7]

-

Modified Bases modifications | IDT - Integrated DNA Technologies Source: idtdna.com URL:[4]

-

(PDF) 2′-O-Methyl-guanosine RNA fragments antagonize TLR7 and TLR8 to limit autoimmunity Source: researchgate.net URL:[6]

-

The interplay of RNA N7-and 2'O-methylation in viral replication Source: ird.fr URL:[5]

-

Duplex Stability Introduction Source: genelink.com URL:[2]

-

Conserved Methyltransferase Spb1 Targets mRNAs for Regulated Modification with 2′-O-Methyl Ribose Source: bioRxiv.org URL:[1]

-

Effect of Nucleic Acid Modifications on the Melting Temperature (Tm) of Oligonucleotides Source: biosyn.com URL:[3]

Sources

- 1. Conserved Methyltransferase Spb1 Targets mRNAs for Regulated Modification with 2′-O-Methyl Ribose | bioRxiv [biorxiv.org]

- 2. genelink.com [genelink.com]

- 3. Effect of Nucleic Acid Modifications on the Melting Temperature (Tm) of Oligonucleotides [biosyn.com]

- 4. sg.idtdna.com [sg.idtdna.com]

- 5. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 6. researchgate.net [researchgate.net]

- 7. 2’-O-Methyl-guanosine 3-base RNA fragments mediate essential natural TLR7/8 antagonism | bioRxiv [biorxiv.org]

A Senior Application Scientist's In-Depth Guide to the Chemical Characteristics of Modified Uridine Phosphoramidites

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oligonucleotide therapeutics and diagnostics, the strategic incorporation of modified nucleosides is paramount. Among these, modified uridines play a pivotal role in enhancing the stability, efficacy, and safety of RNA-based modalities. This guide provides a deep dive into the chemical characteristics of modified uridine phosphoramidites, the fundamental building blocks for synthesizing these advanced oligonucleotides. We will explore their synthesis, inherent properties, and the profound impact these characteristics have on the final oligonucleotide product, from synthesis to application.

The Foundation: Understanding Phosphoramidite Chemistry

The solid-phase synthesis of oligonucleotides hinges on the use of phosphoramidites, which are nucleosides with key protecting groups that enable their sequential and controlled addition to a growing oligonucleotide chain.[] This method, favored for its high coupling efficiency and amenability to automation, involves a four-step cycle: detritylation, coupling, capping, and oxidation.[2]

The core structure of a phosphoramidite consists of a nucleoside where the 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, and the 3'-hydroxyl group is derivatized with a reactive phosphoramidite moiety.[3] For RNA synthesis, an additional protecting group is required for the 2'-hydroxyl group to prevent unwanted side reactions.[]

Experimental Workflow: Standard Phosphoramidite-Based Oligonucleotide Synthesis Cycle

Caption: A diagram illustrating the four main steps of the phosphoramidite-based oligonucleotide synthesis cycle.

The Significance of Uridine Modifications

Uridine, a fundamental component of RNA, is a frequent target for chemical modification to enhance the therapeutic properties of oligonucleotides. These modifications can confer a range of desirable characteristics, including:

-

Increased Nuclease Resistance: Modifications to the ribose sugar, such as 2'-O-methylation, can protect the oligonucleotide from degradation by cellular nucleases, thereby extending its half-life in a biological environment.[4]

-

Enhanced Binding Affinity: Certain modifications can pre-organize the sugar-phosphate backbone into a conformation that favors hybridization to the target sequence, leading to increased binding affinity and potency.[]

-

Reduced Immunogenicity: Unmodified single-stranded RNA can be recognized by the innate immune system, triggering an inflammatory response. Modifications like pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ) can dampen this immune activation, a critical feature for mRNA therapeutics.[6][7]

-

Improved Pharmacokinetic Properties: Modifications can alter the overall charge and hydrophobicity of an oligonucleotide, influencing its distribution and clearance in the body.[8]

A Closer Look at Key Modified Uridine Phosphoramidites

The chemical characteristics of the phosphoramidite building block directly dictate the efficiency of its incorporation during synthesis and the properties of the resulting oligonucleotide.

2'-O-Methyl Uridine Phosphoramidite

One of the most common modifications, 2'-O-methylation, involves the addition of a methyl group to the 2'-hydroxyl of the ribose sugar.

-

Synthesis and Chemical Characteristics: The synthesis of 2'-O-methyl uridine phosphoramidite involves the selective methylation of the 2'-hydroxyl group, followed by the standard protection of the 5'-hydroxyl with a DMT group and phosphitylation of the 3'-hydroxyl.[9] The resulting phosphoramidite is a stable compound that is compatible with standard oligonucleotide synthesis protocols.[10]

-

Impact on Oligonucleotide Synthesis: 2'-O-methyl uridine phosphoramidite exhibits coupling efficiencies comparable to standard RNA phosphoramidites. The presence of the 2'-O-methyl group eliminates the need for a 2'-hydroxyl protecting group that requires a separate deprotection step, simplifying the overall synthesis process.[4]

-

Properties of the Resulting Oligonucleotide: Oligonucleotides containing 2'-O-methyl uridine display enhanced thermal stability when hybridized to complementary RNA and increased resistance to nuclease degradation.[4] This modification is widely used in antisense oligonucleotides and siRNAs.

Pseudouridine (Ψ) Phosphoramidite

Pseudouridine is an isomer of uridine where the uracil base is attached to the ribose sugar via a C-C bond instead of an N-C bond.

-

Synthesis and Chemical Characteristics: The synthesis of pseudouridine phosphoramidite requires the protection of the 5'-hydroxyl and 2'-hydroxyl groups, similar to standard RNA phosphoramidites.[] The tert-butyldimethylsilyl (TBS) group is commonly used for 2'-hydroxyl protection.[] The unique C-glycosidic bond in pseudouridine can influence the conformation of the ribose sugar.

-

Impact on Oligonucleotide Synthesis: Pseudouridine phosphoramidites are amenable to standard solid-phase synthesis protocols, allowing for the site-specific incorporation of this modification.[12]

-

Properties of the Resulting Oligonucleotide: The incorporation of pseudouridine into RNA can enhance its stability and alter its structure.[] Crucially, it has been shown to reduce the innate immune response to synthetic mRNA, a key breakthrough for the development of mRNA vaccines and therapeutics.[7][] Pseudouridine can also affect translation efficiency.[]

N1-Methylpseudouridine (m1Ψ) Phosphoramidite

Building upon the advantages of pseudouridine, N1-methylpseudouridine incorporates an additional methyl group at the N1 position of the uracil base.

-

Synthesis and Chemical Characteristics: The synthesis of N1-methylpseudouridine phosphoramidite follows a similar pathway to that of pseudouridine, with the additional step of N1-methylation. This modification further alters the hydrogen bonding capacity of the base.

-

Impact on Oligonucleotide Synthesis: N1-methylpseudouridine phosphoramidite is compatible with standard RNA synthesis conditions and deprotection procedures.[6]

-

Properties of the Resulting Oligonucleotide: mRNA containing N1-methylpseudouridine exhibits significantly reduced immunogenicity and enhanced translation efficiency compared to both unmodified and pseudouridine-containing mRNA.[6][7] This has made it a cornerstone of the COVID-19 mRNA vaccines.[7]

5-Modified Uridine Phosphoramidites

Modifications at the 5-position of the uracil base offer another avenue for fine-tuning oligonucleotide properties.

-

5-Methyluridine (m5U) Phosphoramidite: This modification is analogous to thymidine in DNA. The 5-methyluridine phosphoramidite is used to analyze RNA structure and activity relationships.[14]

-

5-Methoxyuridine (5moU) Phosphoramidite: 5-methoxyuridine has been identified as a promising modification to reduce innate immune stimulation while maintaining efficient translation.[15][16]

-

5-Bromouridine and 5-Iodouridine Phosphoramidites: These halogenated uridine analogues can be incorporated into RNA sequences as photoreactive probes for structural and functional studies.[17][18]

Table 1: Summary of Key Modified Uridine Phosphoramidites and their Effects

| Modification | Key Chemical Feature | Impact on Oligonucleotide Properties | Primary Applications |

| 2'-O-Methyl Uridine | Methyl group at the 2'-hydroxyl of the ribose | Increased nuclease resistance, enhanced thermal stability.[4] | Antisense oligonucleotides, siRNAs |

| Pseudouridine (Ψ) | C-glycosidic bond between base and sugar | Reduced immunogenicity, altered RNA structure and stability.[][] | mRNA therapeutics and vaccines |

| N1-Methylpseudouridine (m1Ψ) | Methyl group at the N1 position of pseudouridine | Significantly reduced immunogenicity, enhanced translation efficiency.[6][7] | mRNA therapeutics and vaccines |

| 5-Methyluridine (m5U) | Methyl group at the 5-position of the uracil base | Used for RNA structural and functional analysis.[14] | Research applications |

| 5-Methoxyuridine (5moU) | Methoxy group at the 5-position of the uracil base | Reduced immunogenicity, efficient translation.[16] | mRNA therapeutics |

Post-Synthesis Processing: Cleavage, Deprotection, and Purification

Following the completion of solid-phase synthesis, the oligonucleotide must be cleaved from the solid support, and all protecting groups must be removed.[19] This deprotection step is critical and must be carefully optimized based on the specific modifications present in the oligonucleotide.[20]

Experimental Protocol: General Oligonucleotide Cleavage and Deprotection

-

Cleavage from Solid Support: The synthesized oligonucleotide, still attached to the solid support, is treated with a cleavage reagent, typically concentrated ammonium hydroxide, at room temperature.[19] This step removes the oligonucleotide from the support.

-

Base and Phosphate Deprotection: The solution containing the cleaved oligonucleotide is then heated. This process removes the protecting groups from the nucleobases (except for T and U) and the cyanoethyl groups from the phosphate backbone.[19] For sensitive modifications, milder deprotection conditions, such as the use of methylamine/ammonia mixtures, may be necessary.[21]

-

Removal of 2'-Hydroxyl Protecting Groups (for RNA): For RNA containing modifications with 2'-hydroxyl protecting groups like TBS, a fluoride-based reagent is used for their removal.

-

Desalting: After deprotection, the oligonucleotide solution contains salts and small molecule impurities that need to be removed. This is typically achieved through desalting techniques like gel filtration.[22]

Logical Relationship: From Phosphoramidite to Purified Oligonucleotide

Caption: A flowchart outlining the major stages from the modified uridine phosphoramidite to the final purified oligonucleotide.

The crude oligonucleotide mixture contains the full-length product as well as shorter, failed sequences.[23] Therefore, a purification step is essential to isolate the desired product. High-performance liquid chromatography (HPLC) is a widely used technique for oligonucleotide purification, offering high resolution and purity.[22][24] Anion-exchange and reversed-phase HPLC are common methods employed for this purpose.[8][25]

Conclusion: Enabling the Future of Oligonucleotide Therapeutics

The chemical characteristics of modified uridine phosphoramidites are a cornerstone of modern oligonucleotide drug development. A thorough understanding of their synthesis, properties, and impact on oligonucleotide synthesis and function is essential for researchers in this field. The ability to rationally design and incorporate these modified building blocks provides a powerful toolkit for creating novel therapeutics with enhanced efficacy, stability, and safety profiles. As the field of nucleic acid-based medicine continues to expand, the innovation in and application of modified phosphoramidites will undoubtedly play a central role in bringing new and life-changing treatments to patients.

References

-

Synthesis of uridine phosphoramidite analogs: reagents for site-specific incorporation of photoreactive sites into RNA sequences. PubMed. Available at: [Link]

-

Analysis & Purification of Therapeutic Oligonucleotides: Method development optimization from the analytical scale through semi-prep and preparative. Agilent. Available at: [Link]

-

Synthesis and NMR Spectra of Some New Carbohydrate Modified Uridine Phosphoramidites: Nucleosides and Nucleotides. Taylor & Francis Online. Available at: [Link]

-

Synthesis of Uridine Phosphoramidite Analogs: Reagents for Site-Specific Incorporation of Photoreactive Sites into RNA Sequences. ResearchGate. Available at: [Link]

-

PseudoUridine Phosphoramidites for Efficient and Reliable Syntheses of RNA Oligonucleotides. Clinical Research News. Available at: [Link]

-

Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides. ATDBio. Available at: [Link]

-

Synthesis of Amine- and Thiol-Modified Nucleoside Phosphoramidites for Site-Specific Introduction of Biophysical Probes into RNA. Silverman Lab. Available at: [Link]

-

Synthesis of a Morpholino Nucleic Acid (MNA)-Uridine Phosphoramidite, and Exon Skipping Using MNA/2′-O-Methyl Mixmer Antisense Oligonucleotide. MDPI. Available at: [Link]

-

Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. YMC America. Available at: [Link]

-

2'-OMe-I-CE Phosphoramidite. Glen Research. Available at: [Link]

-

Efficient Synthetic Access to Stable Isotope Labelled Pseudouridine Phosphoramidites for RNA NMR Spectroscopy. ResearchGate. Available at: [Link]

-

New Product - 1-Methyl-Pseudouridine. Glen Research. Available at: [Link]

-

Chemo‐enzymatic synthesis of ¹³C/¹⁵N‐labelled pseudouridine... ResearchGate. Available at: [Link]

-

Oligonucleotide Deprotection Guide. Glen Research. Available at: [Link]

-

Advanced method for oligonucleotide deprotection. ResearchGate. Available at: [Link]

-

Rapid conditions for the cleavage of oligodeoxyribonucleotides from cis-diol-bearing universal polymer supports and their deprotection. Nucleic Acids Research. Oxford Academic. Available at: [Link]

-

N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs. PMC. Available at: [Link]

-

Nanopore Direct RNA Sequencing for Modified Uridine Nucleotides Yields Signals Dependent on the Physical Properties of the Modified Base. PMC. Available at: [Link]

-

Deprotection of Oligonucleotide Synthesis: A Complete Guide for Researchers. Amerigo Scientific. Available at: [Link]

-

2'-O-Methyl Uridine CED phosphoramidite. ChemGenes. Available at: [Link]

-

Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. Amerigo Scientific. Available at: [Link]

-

The Pivotal Role of Chemical Modifications in mRNA Therapeutics. PMC. Available at: [Link]

-

5-Me-U-CE Phosphoramidite. Glen Research. Available at: [Link]

-

Modified Nucleotides for mRNA Therapeutics: Pseudouridine, m1Ψ, and Beyond. Areterna. Available at: [Link]

-

Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides. PubMed. Available at: [Link]

-

Uridine Depletion and Chemical Modification Increase Cas9 mRNA Activity and Reduce Immunogenicity without HPLC Purification. Oligonucleotide Therapeutics Society. Available at: [Link]

-

The pivotal role of uridine modifications in the development of mRNA technology. ResearchGate. Available at: [Link]

-

Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. Waters Corporation. Available at: [Link]

-

MODIFIED RNA PHOSPHORAMIDITES USEFUL IN SIRNA RESEARCH AND BIOLOGICALLY SIGNIFICANT 1-METHYL-ADENOSINE. Glen Research. Available at: [Link]

-

Sulfur modification in natural RNA and therapeutic oligonucleotides. RSC Publishing. Available at: [Link]

- Compounds and methods for the characterization of oligonucleotides. Google Patents.

-

mRNA medicine: Recent progresses in chemical modification, design, and engineering. ScienceDirect. Available at: [Link]

Sources

- 2. waters.com [waters.com]

- 3. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]

- 4. 2'-OMe-U CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 6. glenresearch.com [glenresearch.com]

- 7. Modified Nucleotides for mRNA Therapeutics: Pseudouridine, m1Ψ, and Beyond - Areterna LLC [areterna.com]

- 8. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]

- 9. Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemgenes.com [chemgenes.com]

- 12. PseudoUridine Phosphoramidites for Efficient and Reliable Syntheses of RNA Oligonucleotides [clinicalresearchnewsonline.com]

- 14. glenresearch.com [glenresearch.com]

- 15. 5-Methoxyuridine CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 16. trilinkbiotech.com [trilinkbiotech.com]

- 17. Synthesis of uridine phosphoramidite analogs: reagents for site-specific incorporation of photoreactive sites into RNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. blog.biosearchtech.com [blog.biosearchtech.com]

- 20. glenresearch.com [glenresearch.com]

- 21. researchgate.net [researchgate.net]

- 22. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - HK [thermofisher.com]

- 23. lcms.cz [lcms.cz]

- 24. atdbio.com [atdbio.com]

- 25. ymcamerica.com [ymcamerica.com]

Engineering the Major Groove: Potential Applications and Synthesis of 5-Substituted Pyrimidine Nucleosides

Executive Summary

In the landscape of nucleic acid chemistry, the C-5 position of pyrimidine nucleosides (uridine and cytidine derivatives) represents a privileged scaffold for molecular engineering. Because the C-5 substituent projects directly into the major groove of the DNA/RNA double helix, modifications at this site do not disrupt canonical Watson-Crick hydrogen bonding. As a Senior Application Scientist, I have observed firsthand how exploiting this topological advantage allows us to engineer molecules with profound therapeutic, diagnostic, and biotechnological applications.

This whitepaper provides an in-depth technical analysis of 5-substituted pyrimidine nucleosides, bridging the structural rationale with clinical applications, advanced aptamer technologies, and field-proven synthetic protocols.

The Structural Rationale for C-5 Modification

The chemical modification of pyrimidine nucleosides at the C-5 position is highly favored because it enhances biostability, bioavailability, and target affinity without compromising the nucleic acid's ability to hybridize 1. When incorporated into a duplex B-DNA structure, the C-5 substituents are localized entirely within the major groove. This positioning allows the introduced functional groups—whether they are halogens, alkynyl chains, or bulky hydrophobic moieties—to interact directly with DNA-binding proteins, polymerases, and target enzymes.

Therapeutic Applications: Anticancer and Antiviral Agents

5-substituted pyrimidines form the backbone of several cornerstone antiviral and antineoplastic therapies. The nature of the substituent dictates the mechanism of action, shifting the molecule's profile from a polymerase inhibitor to a lethal mutagen or an enzyme blocker 2.

Anticancer Mechanisms (Thymidylate Synthase Inhibition)

Compounds like 5-fluorouracil (5-FU) and 5-fluoro-2'-deoxyuridine (FUDR) are classic antimetabolites. Inside the cell, they are converted to 5-fluoro-2'-deoxyuridine monophosphate (5-FdUMP). Unlike the natural substrate dUMP, 5-FdUMP forms a stable, covalent ternary complex with Thymidylate Synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate (5,10-MTHF). The highly electronegative fluorine atom at the C-5 position prevents the necessary proton abstraction, irreversibly halting the catalytic cycle and leading to "thymineless death" in rapidly dividing tumor cells.

Mechanism of irreversible Thymidylate Synthase inhibition by 5-FdUMP leading to thymineless death.

Antiviral Mechanisms

For DNA viruses (e.g., Herpes Simplex Virus), bulky C-5 modifications are exploited to achieve selective toxicity. Brivudine (5-bromovinyl-2'-deoxyuridine, BVDU) and Idoxuridine (5-iodo-2'-deoxyuridine) are selectively phosphorylated by viral thymidine kinases rather than host kinases 3. Once incorporated into the viral DNA, the bulky C-5 substituents cause steric hindrance and lethal mutagenesis, terminating viral replication.

Summary of Key 5-Substituted Therapeutics

| Compound Name | C-5 Substitution | Primary Indication | Mechanism of Action |

| 5-Fluorouracil (5-FU) | Fluoro (-F) | Colorectal/Gastric Cancer | Irreversible TS inhibition; RNA/DNA misincorporation. |

| Floxuridine (FUDR) | Fluoro (-F) | Hepatic Arterial Metastases | Rapid conversion to 5-FdUMP; TS inhibition. |

| Idoxuridine | Iodo (-I) | HSV Keratitis (Topical) | Viral DNA polymerase misincorporation; lethal mutagenesis. |

| Brivudine (BVDU) | Bromovinyl (-CH=CHBr) | Herpes Zoster (VZV) | Selective viral kinase activation; viral DNA Pol inhibition. |

| Trifluridine | Trifluoromethyl (-CF3) | Colorectal Cancer / HSV | DNA incorporation causing strand breaks; TS inhibition. |

Advanced Biotechnology: SOMAmers and Hypermodified DNA

Beyond small molecule therapeutics, 5-substituted pyrimidines have revolutionized the field of aptamers. Traditional DNA/RNA aptamers often struggle to bind protein targets that lack highly basic patches. To overcome this, researchers developed SOMAmers (Slow Off-rate Modified Aptamers) 4.

By modifying the C-5 position of deoxyuridine with hydrophobic groups (such as benzyl, naphthyl, or indole derivatives), these artificial nucleobases mimic the side chains of aromatic amino acids (Phenylalanine, Tyrosine, Tryptophan). This grants the oligonucleotides the chemical diversity of proteins, enabling them to form strong hydrophobic contacts with target proteins, thereby drastically reducing the dissociation constant ( koff ) and achieving picomolar affinities 5.

SELEX workflow for Slow Off-rate Modified Aptamers utilizing 5-substituted pyrimidine libraries.

Self-Validating Experimental Protocols

To harness the potential of these molecules, robust synthetic and enzymatic protocols are required. Below are two field-validated workflows for the chemical synthesis and enzymatic incorporation of 5-substituted pyrimidines.

Protocol A: Palladium-Catalyzed Sonogashira Cross-Coupling for 5-Alkynyl Nucleosides

The Sonogashira coupling is the premier method for attaching alkynyl linkers (fluorophores, hydrophobic tags) to the C-5 position.

Scientific Rationale: We utilize 5-iodo-2'-deoxyuridine because the carbon-iodine bond is highly reactive toward oxidative addition by the Pd(0) catalyst. Copper(I) iodide acts as a co-catalyst to form a copper acetylide intermediate, which facilitates transmetallation to the palladium center. Strict anaerobic conditions are mandatory; oxygen causes the terminal alkyne to undergo Glaser homocoupling, consuming the reagent and complicating purification.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask, dissolve 1.0 eq of 5-iodo-2'-deoxyuridine in anhydrous, degassed Dimethylformamide (DMF). Self-Validation: The solution must be completely clear; any yellowing indicates iodine liberation or solvent degradation.

-

Catalyst Addition: Add 0.05 eq of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] and 0.1 eq of Copper(I) iodide (CuI).

-

Base Addition: Add 2.0 eq of anhydrous Triethylamine (TEA). The base neutralizes the hydroiodic acid generated during the catalytic cycle.

-

Alkyne Addition: Inject 1.5 eq of the desired terminal alkyne (e.g., phenylacetylene) dropwise.

-

Reaction Monitoring: Stir at room temperature under an Argon atmosphere. Self-Validation: The reaction mixture will typically turn from pale yellow to a deep amber/brown as the active Pd(0) species forms and turns over. Monitor via TLC (Dichloromethane:Methanol 9:1). The disappearance of the lower-Rf 5-iodo starting material and the appearance of a UV-active higher-Rf spot confirms conversion.

-

Workup: Quench with saturated aqueous NH4Cl to complex the copper salts. Extract with Ethyl Acetate, dry over Na2SO4 , and purify via silica gel flash chromatography.

Protocol B: Enzymatic Primer Extension (PEX) of Hypermodified dNTPs

Standard polymerases (like wild-type Taq) stall when encountering bulky C-5 modifications due to steric clashes within their highly constrained active sites. To synthesize hypermodified DNA (where every thymidine is replaced by a 5-substituted analogue), we must use specialized polymerases like KOD XL 6.

Scientific Rationale: KOD XL is an exonuclease-deficient ( exo− ) variant of the Family B DNA polymerase from Thermococcus kodakarensis. It possesses a wider active site cleft and lacks the 3'→5' proofreading activity that would otherwise excise bulky, unnatural nucleotides 7.

Step-by-Step Methodology:

-

Reaction Assembly: On ice, prepare a 20 µL reaction mixture containing:

-

1X KOD XL Buffer

-

2 mM MgSO4 (Critical for coordinating the dNTP triphosphate tail)

-

0.2 µM FAM-labeled Primer

-

0.3 µM DNA Template

-

200 µM of natural dATP, dCTP, dGTP

-

200 µM of the 5-substituted dUTP (e.g., 5-benzyl-dUTP)

-

-

Enzyme Addition: Add 1.0 Unit of KOD XL DNA Polymerase.

-

Thermal Cycling:

-

Initial Denaturation: 95°C for 2 min.

-

Annealing: 55°C for 30 sec (adjust based on primer Tm).

-

Extension: 72°C for 5 min (Extended time is required because the catalytic efficiency kcat/Km for modified dNTPs is lower than for natural substrates).

-

-

Self-Validation (Denaturing PAGE): Quench the reaction with formamide loading dye and heat to 95°C for 5 mins. Run the products on a 15% Denaturing Polyacrylamide Gel (urea-PAGE). Scan for FAM fluorescence. A successful PEX will show a single, distinct band shifted higher than the natural DNA control, confirming full-length extension and the added mass of the C-5 modifications.

References

-

C-5 Substituted Pyrimidine Nucleotides/Nucleosides: Recent Progress in Synthesis, Functionalization, and Applications - ResearchGate. URL: [Link]

-

Modifications at the C(5) position of pyrimidine nucleosides - MOST Wiedzy. URL:[Link]

-

New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - MDPI. URL:[Link]

-

Arylethynyl- or Alkynyl-Linked Pyrimidine and 7-Deazapurine 2′-Deoxyribonucleoside 3′-Phosphoramidites for Chemical Synthesis of Hypermodified Hydrophobic Oligonucleotides - ACS Omega. URL:[Link]

- Biomarkers and uses thereof in diagnosis and treatment of neurological post acute sequelae of covid 19 - Google Patents.

-

Scheme of the PEX construction of modified DNA and denaturing PAGE... - ResearchGate. URL:[Link]

-

From polymerase engineering to semi-synthetic life: artificial expansion of the central dogma - NIH. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Making sure you're not a bot! [mostwiedzy.pl]

- 3. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity | MDPI [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. AU2023326053A1 - Biomarkers and uses thereof in diagnosis and treatment of neurological post acute sequelae of covid 19 (npasc) - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. From polymerase engineering to semi-synthetic life: artificial expansion of the central dogma - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Application Note: Strategic Incorporation of Modified Phosphoramidites in Automated DNA/RNA Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Application Note & Experimental Protocols

Introduction: The Imperative for Chemical Modifications

The clinical translation of oligonucleotide therapeutics—ranging from antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) to aptamers—relies heavily on overcoming inherent biological barriers. Unmodified DNA and RNA are highly susceptible to nuclease degradation, exhibit poor cellular uptake, and can trigger unintended immune responses.

To circumvent these limitations, modern automated solid-phase oligonucleotide synthesis (SPOS) integrates modified phosphoramidites . By introducing 2'-sugar modifications (e.g., 2'-F, 2'-O-Me, 2'-MOE), backbone alterations (phosphorothioates), and targeting ligands (e.g., N-acetylgalactosamine, GalNAc), researchers can engineer oligonucleotides with enhanced pharmacokinetic and pharmacodynamic profiles [1]. However, these modifications fundamentally alter the steric and electronic landscape of the coupling reaction, necessitating rigorous optimization of standard SPOS protocols.

Causality in Coupling Dynamics: Expertise & Experience

Standard DNA phosphoramidite coupling is highly efficient (>99%) and rapid, typically requiring only 30 seconds[2]. In contrast, modified phosphoramidites demand a first-principles approach to protocol adjustment due to the following mechanistic factors:

-

Steric Hindrance: Bulky modifications, such as 2'-O-methoxyethyl (2'-MOE) or triantennary GalNAc clusters, physically obstruct the incoming 5'-hydroxyl group of the support-bound oligonucleotide. This requires extended coupling times and higher monomer equivalents to drive the reaction to completion.

-

Electronic Effects: Electronegative substituents like 2'-Fluoro (2'-F) withdraw electron density from the 3'-phosphoramidite, reducing its nucleophilicity during activation. Highly acidic activators, such as 5-(ethylthio)-1H-tetrazole (ETT) or 5-benzylmercaptotetrazole (BMT), are preferred over standard 1H-tetrazole to accelerate the formation of the reactive intermediate [3].

-

Solubility and Moisture Sensitivity: Hydrophilic conjugates (e.g., GalNAc derivatives) are notoriously hygroscopic. Even trace amounts of water (<50 ppm) will hydrolyze the activated phosphoramidite, leading to truncated failure sequences. Rigorous azeotropic drying and anhydrous acetonitrile (ACN) are non-negotiable [1].

Table 1: Quantitative Synthesis Parameters for Modified Phosphoramidites

| Phosphoramidite Type | Example | Activator | Concentration | Coupling Time | Expected Efficiency |

| Standard DNA | dA, dC, dG, dT | 0.25 M DCI | 0.1 M | 30 - 60 sec | > 99.0% |

| Standard RNA | 2'-O-TBDMS RNA | 0.25 M ETT / BMT | 0.1 M | 3 - 6 min | > 98.5% |

| 2'-Modified RNA | 2'-O-Me, 2'-F | 0.25 M ETT / BMT | 0.1 M | 6 - 10 min | > 98.0% |

| Ligand Conjugate | THA-GalNAc | 1.0 M DCI + 0.1 M NMI | 0.2 M | 10 - 15 min | > 90.0% |

Mandatory Workflows & Logical Relationships

To visualize how these modifications integrate into the traditional SPOS cycle, refer to the workflow diagram below. The cycle diverges specifically at the coupling and oxidation steps depending on the desired backbone and sugar chemistry.

Caption: Automated Solid-Phase Oligonucleotide Synthesis (SPOS) Cycle highlighting modification divergence.

Validated Experimental Protocols

The following protocols are self-validating systems designed to ensure high fidelity during the synthesis of heavily modified oligonucleotides.

Protocol A: Solid-Phase Synthesis of 5'-GalNAc Conjugated Oligonucleotides

GalNAc conjugation enables targeted delivery of oligonucleotides to hepatocytes via the Asialoglycoprotein receptor (ASGPR) [1]. Solid-phase coupling of GalNAc avoids the yield losses associated with post-synthetic solution-phase conjugation.

Materials:

-

THA-GalNAc phosphoramidite (0.20 M in anhydrous ACN)

-

Activator: 1.0 M 4,5-dicyanoimidazole (DCI) with 0.1 M N-methylimidazole (NMI) in ACN

-

Standard capping and oxidation reagents.

Step-by-Step Methodology:

-

Preparation: Rigorously dry the THA-GalNAc phosphoramidite via multiple azeotropic distillations with anhydrous dichloromethane to remove trace moisture, which causes hydrolysis impurities [1]. Dissolve to 0.20 M in anhydrous ACN.

-

Delivery: Co-deliver 1.75 to 2.0 equivalents of the THA-GalNAc solution and the DCI/NMI activator in a 1:1 flow ratio to the support-bound oligonucleotide.

-

Coupling/Recirculation: Pause the flow and allow the reagents to recirculate through the synthesis column for 5 to 10 minutes. Causality: The large molecular weight and steric bulk of the triantennary GalNAc cluster drastically reduce diffusion rates into the CPG pores, necessitating extended contact time.

-

Sequential Coupling: For maximum yield, apply the coupling protocol three times sequentially (triple coupling) without intermediate washing.

-

Oxidation & Washing: Oxidize the newly formed phosphite triester using 0.05 M iodine in pyridine/water (9:1 v/v) for 1 minute, followed by extensive ACN washing.

Caption: Mechanism of action for GalNAc-conjugated oligonucleotides targeting hepatocyte ASGPR.

Protocol B: Phosphorothioate (PS) Backbone Modification via Sulfurization

Replacing the phosphodiester linkage with a phosphorothioate (PS) linkage increases nuclease resistance and promotes binding to plasma proteins, enhancing half-life. This is achieved by replacing the standard iodine oxidation step with a sulfurization step [4].

Materials:

-

Sulfurizing Reagent: Phenylacetyl disulfide (PADS) or Dimethylthiuram disulfide (DTD) (0.2 M in 1:1 Pyridine:ACN). Note: PADS and DTD are preferred over Beaucage reagent for large-scale synthesis due to better stability and lower cost [5].

Step-by-Step Methodology:

-

Coupling: Execute standard phosphoramidite coupling.

-

Sulfurization: Instead of iodine, deliver the sulfurizing reagent (e.g., PADS) to the column.

-

Incubation: Allow a reaction time of 3 minutes. Causality: PADS requires a slightly longer reaction time than iodine oxidation to ensure >99.8% stepwise sulfurization efficiency and prevent the formation of desulfurized (PO) impurities [5].

-

Capping: Perform the capping step after sulfurization. (Some advanced protocols combine DTD with capping solution B to compress the cycle and save solvent [5]).

-

Washing: Wash thoroughly with ACN to remove unreacted sulfurizing reagent and byproducts before the next deblocking step.

Protocol C: Deprotection and Cleavage of 2'-Modified RNA

RNA synthesis using 2'-O-TBDMS or 2'-F/2'-O-Me modifications requires specialized downstream processing to prevent strand degradation.

Step-by-Step Methodology:

-

Base Deprotection & Cleavage: Treat the solid support with a 1:1 mixture of 30% aqueous ammonium hydroxide and 40% aqueous methylamine (AMA) at 65°C for 15 minutes. Causality: AMA accelerates the removal of standard nucleobase protecting groups compared to ammonia alone, minimizing the time the RNA is exposed to alkaline conditions.

-

Lyophilization: Evaporate the AMA solution to dryness using a SpeedVac.

-

2'-Silyl Deprotection (If using TBDMS): Resuspend the pellet in Triethylamine trihydrofluoride (TEA·3HF) and heat at 65°C for 1.5 hours [3]. Causality: The fluoride ions selectively cleave the silicon-oxygen bond of the TBDMS group without triggering the nucleophilic attack of the 2'-OH on the adjacent phosphodiester backbone, which would otherwise cause strand scission.

-

Precipitation: Quench the reaction with 0.5 M Lithium Acetate and precipitate the oligonucleotide using cold ethanol.

Conclusion

The successful synthesis of highly modified oligonucleotides is not achieved by merely extending reaction times, but by understanding the physicochemical interplay between the modified phosphoramidite, the activator, and the microenvironment of the solid support. By implementing rigorous moisture control, selecting appropriate activators (e.g., ETT for RNA), and optimizing sulfurization and deprotection cascades, researchers can achieve the high yields and purities required for therapeutic development.

References

- Source: National Center for Biotechnology Information (NCBI)

- Title: Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites Source: LGC, Biosearch Technologies URL

- Source: National Center for Biotechnology Information (NCBI)

- Title: Use of 1,2,4-Dithiazolidine-3,5-Dione (DtsNH) and 3-Ethoxy-1,2,4-Dithiazoline-5-One (EDITH)

- Title: Large-Scale Synthesis of Oligonucleotide Phosphorothioates Using 3Amino1,2,4-dithiazole-5-thione as an Efficient Sulfur-Transfer Reagent Source: ResearchGate URL

Advanced Applications of 2'-O-Methyl RNA in Antisense Therapeutics: Splice Modulation and Gapmer Engineering

Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols

Biophysical and Mechanistic Foundations

The development of clinically viable antisense oligonucleotides (ASOs) relies heavily on chemical modifications to overcome the inherent instability of native RNA and DNA in biological systems. The 2'-O-methyl (2'-OMe) modification—a naturally occurring alteration found in ribosomal RNA and small nuclear RNAs—involves the addition of a methyl group to the 2'-hydroxyl of the ribose sugar[1].

In the context of synthetic ASO therapeutics, the 2'-OMe modification provides three critical biophysical advantages:

-

Thermodynamic Stability (High Affinity): The bulky 2'-OMe group locks the ribose ring into a C3'-endo pucker[2]. This pre-organizes the single-stranded ASO into an A-form helical geometry, which is thermodynamically favorable for binding to target RNA. Consequently, the melting temperature (Tm) of the ASO-RNA duplex increases by approximately 1.3°C per modified residue compared to an unmodified DNA-RNA duplex[1].

-

Nuclease Resistance: The methyl group sterically hinders the nucleophilic attack required for phosphodiester bond cleavage by intracellular endo- and exonucleases, granting the ASO significant biological half-life[3].

-

RNase H Evasion (Steric Blocking): RNase H is an endogenous endonuclease that degrades the RNA strand of a DNA:RNA heteroduplex. Because fully modified 2'-OMe ASOs induce a strict A-form geometry rather than the transitional A/B-form required by RNase H, they do not trigger transcript degradation[2]. Instead, they function exclusively through steric hindrance[4].

Core Therapeutic Architectures

Depending on the desired therapeutic outcome, 2'-OMe modifications are deployed in two primary architectural strategies:

A. Splice-Switching Oligonucleotides (SSOs)

Fully modified 2'-OMe ASOs (often combined with a phosphorothioate backbone) are utilized as steric blockers to modulate pre-mRNA splicing[5]. By hybridizing to specific splice sites, exonic splicing enhancers (ESEs), or intronic splicing silencers (ISSs), SSOs physically block the spliceosome machinery[6]. This strategy is clinically validated for inducing exon skipping (e.g., bypassing premature stop codons) or exon inclusion (e.g., restoring functional transcripts in neurodegenerative diseases)[7].

B. Gapmer Engineering for Target Knockdown

When the therapeutic goal is gene silencing via mRNA degradation, ASOs are designed as "gapmers." A gapmer consists of a central unmodified DNA "gap" (typically 8–10 nucleotides) flanked by 2'-OMe modified "wings" at the 5' and 3' termini[8]. The 2'-OMe wings provide nuclease stability and high target affinity, while the central DNA gap forms a DNA:RNA hybrid that successfully recruits RNase H to cleave the target mRNA[9].

Caption: Mechanism of Action: Fully modified 2'-OMe ASOs (Steric Blocking) vs. 2'-OMe Gapmers (RNase H).

Quantitative Comparison of ASO Modifications

To select the appropriate chemistry for your assay, consult the following comparative data summarizing the biophysical impacts of common ASO modifications[1],[4].

| Modification Type | Backbone / Sugar Alteration | ΔTm per Mod (°C) | RNase H Activation | Nuclease Resistance | Primary Application |

| Unmodified DNA | Phosphodiester / 2'-H | Baseline | Yes | Very Low | In vitro probes |

| PS-DNA | Phosphorothioate / 2'-H | -0.5°C | Yes | Moderate | First-gen silencing |

| 2'-OMe RNA | Phosphorothioate / 2'-O-CH3 | +1.3°C | No | High | Splice switching, Gapmer wings |

| 2'-MOE RNA | Phosphorothioate / 2'-O-(CH2)2OCH3 | +1.5°C to +2.0°C | No | Very High | Splice switching, Gapmer wings |

| LNA | Locked 2'-O, 4'-C methylene bridge | +2.0°C to +4.0°C | No | Very High | Short gapmers, AntagomiRs |

Experimental Protocols

The following protocols are designed as self-validating systems. They include critical control steps to ensure that observed biological effects are driven by sequence-specific target engagement rather than chemistry-class artifacts or off-target toxicity[6].

Protocol 1: In Vitro Splice-Switching Assay using 2'-OMe ASOs

Objective: Evaluate the efficacy of a fully modified 2'-OMe ASO to induce exon skipping in cultured mammalian cells[7].

Causality & Rationale:

-

Delivery: 2'-OMe ASOs with phosphorothioate backbones are polyanionic. They cannot passively cross the lipid bilayer and require cationic lipid-mediated transfection or electroporation for endosomal escape[1].

-

Readout: Because steric-blocking ASOs do not degrade the target transcript, quantitative PCR (qPCR) of total mRNA is uninformative. Endpoint RT-PCR must be used to visualize the size shift between the full-length and skipped isoforms[7].

Step-by-Step Methodology:

-

Cell Seeding: Seed the target mammalian cells (e.g., HEK293 or patient-derived fibroblasts) in a 6-well plate at a density that ensures 70-80% confluency on the day of transfection.

-

ASO Formulation & Titration: Prepare a transfection complex using a cationic lipid reagent (e.g., Lipofectamine RNAiMAX). Self-Validation Step: Always perform a concentration titration (e.g., 10 nM, 50 nM, 100 nM) to determine the EC50 and rule out high-dose off-target splicing events[6]. Include a non-targeting 2'-OMe scrambled control to validate sequence specificity.

-

Incubation: Add the ASO-lipid complexes to the cells. Incubate for 24 to 48 hours. Rationale: Splicing occurs in the nucleus; this window allows sufficient time for nuclear accumulation, splice modulation, and turnover of pre-existing wild-type mRNA.

-

RNA Extraction: Lyse the cells and isolate total RNA using a column-based purification kit. Assess RNA integrity (RIN > 8.0) to ensure high-quality downstream amplification.

-

cDNA Synthesis & RT-PCR: Reverse transcribe the RNA into cDNA. Perform endpoint PCR using primers designed to anneal to the exons flanking the targeted splice site.

-

Quantification: Resolve the PCR products on a 2% agarose gel or via capillary electrophoresis. Calculate the percentage of exon skipping by taking the densitometric ratio of the skipped band to the sum of both the skipped and full-length bands.

Caption: Step-by-step workflow for in vitro splice-switching assays.

Protocol 2: In Vitro RNase H Cleavage Assay for Gapmer Validation

Objective: Validate that a newly designed 2'-OMe/DNA/2'-OMe gapmer successfully recruits RNase H, whereas a fully modified 2'-OMe ASO does not[9].

Step-by-Step Methodology:

-

Substrate Preparation: Generate the target RNA substrate via in vitro transcription (e.g., using T7 RNA polymerase). Purify the RNA and optionally 5'-end label it with [γ-32P]ATP or a fluorescent dye for high-sensitivity detection.

-

Hybridization: In a physiological buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2), combine 100 nM of the target RNA with a 5-fold molar excess (500 nM) of the ASO. Heat to 90°C for 2 minutes, then slowly cool to 37°C to ensure proper annealing.

-

RNase H Digestion: Add 1 Unit of recombinant human RNase H (or E. coli RNase H) to the reaction mixture. Incubate at 37°C. Self-Validation Step: Run three parallel reactions: (A) Target RNA + Gapmer, (B) Target RNA + Fully modified 2'-OMe ASO (Negative Control), and (C) Target RNA + Unmodified DNA ASO (Positive Control)[9].

-

Quenching & Analysis: Stop the reaction at specific time intervals (e.g., 5, 15, 30 minutes) by adding an equal volume of formamide loading buffer containing EDTA. Heat denature at 95°C for 5 minutes.

-

Resolution: Resolve the cleavage products on a 15% denaturing polyacrylamide gel (PAGE) containing 7M urea. The gapmer and DNA ASO lanes should show distinct cleavage bands, whereas the fully modified 2'-OMe lane must remain intact, proving its strict steric-blocking nature.

Sources

- 1. 2'-O methyl bases Oligo Modifications from Gene Link [genelink.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antisense Oligonucleotides [sigmaaldrich.com]

- 5. ASO Antisense Oligos [eurofinsgenomics.com]

- 6. Determining off-target effects of splice-switching antisense oligonucleotides using short read RNAseq in neuronally differentiated human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TechNOA™ - Predesigned Antisense Oligonucleotides for Splice Modulation [technoa.science]

- 8. Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: High-Fidelity Solid-Phase Synthesis of RNA Incorporating Modified Uridines

Abstract The incorporation of modified uridines—such as pseudouridine (Ψ) and 2'-O-methyluridine (2'-OMe-U)—into synthetic RNA is a cornerstone of modern nucleic acid therapeutics, including mRNA vaccines and siRNA drugs. This application note provides an in-depth, self-validating technical guide to the solid-phase synthesis of RNA containing modified uridines. By detailing the causality behind specific protecting group strategies, coupling conditions, and deprotection workflows, this protocol ensures high-yield, high-purity synthesis for research and drug development applications.

Mechanistic Principles of RNA Solid-Phase Synthesis

The chemical synthesis of RNA is universally carried out using nucleoside phosphoramidites[1]. The phosphoramidite method relies on a four-step iterative cycle: detritylation, coupling, capping, and oxidation[2]. Unlike DNA synthesis, RNA synthesis presents unique steric and electronic challenges due to the presence of the highly reactive 2'-hydroxyl group on the ribose sugar[]. This 2'-OH must be carefully protected to prevent unwanted side reactions, such as strand cleavage or 2'-to-3' migration during the synthesis cycle[4].

Causality in Modified Uridine Selection

The strategic selection of modified uridines dictates the biophysical and immunological properties of the resulting RNA molecule:

-

Pseudouridine (Ψ): Characterized by a C-C glycosidic bond rather than the canonical N-C bond, pseudouridine enhances base-stacking interactions and stabilizes the RNA duplex[5]. Crucially, it allows therapeutic RNA to evade innate immune sensors (e.g., TLR7/8), preventing premature degradation[6].

-

2'-O-Methyluridine (2'-OMe-U): The addition of a methyl group at the 2'-position locks the ribose into a C3'-endo conformation[7]. This modification significantly increases the thermal stability ( Tm ) of RNA duplexes and confers absolute resistance to nuclease degradation[8].

Logical relationships and functional outcomes of selecting specific modified uridines for RNA.

Quantitative Comparison of 2'-OH Protecting Groups

The efficiency of RNA synthesis heavily depends on the 2'-OH protecting group[9]. The table below summarizes the causality behind selecting specific protecting groups for modified uridine amidites.

| 2'-OH Protecting Group | Coupling Time | Coupling Efficiency | Deprotection Reagent | Mechanistic Causality |

| tBDMS | 10–12 min | ~98% | TBAF or TEA·3HF | Highly stable, but bulky. Requires extended coupling times due to steric hindrance[4]. |

| TOM | 6 min | >99% | TBAF or TEA·3HF | Less steric hindrance than tBDMS; prevents 2'-to-3' migration, allowing high-yield synthesis of long RNAs[4]. |

| ACE | 1–2 min | >99% | Acidic (TEMED/HF) | Fluoride-labile groups are replaced by acid-labile groups, enabling extremely fast coupling[2]. |

Protocol: Solid-Phase Synthesis of Pseudouridine-Modified RNA

This protocol outlines the step-by-step synthesis of an RNA oligonucleotide containing site-specific pseudouridine (Ψ) modifications using the phosphoramidite method[10].

The four-step cyclical workflow of solid-phase RNA synthesis using phosphoramidite chemistry.

Step 1: Reagent Preparation and System Initialization

-

Causality: The phosphoramidite coupling reaction is extremely sensitive to water. Moisture competes with the 5'-OH of the growing RNA chain for the activated phosphoramidite, leading to truncated sequences[11].

-